molecular formula C19H30N4O3 B2890960 N-tert-butyl-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide CAS No. 1049421-23-9

N-tert-butyl-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B2890960
CAS No.: 1049421-23-9
M. Wt: 362.474
InChI Key: SSNUWEFIKWXVKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is a synthetic compound featuring a tertiary butyl (t-butyl) group, a piperazine ring substituted with a 2-methoxyphenyl moiety, and an ethanediamide linker. This structure positions it within a class of molecules designed for receptor-targeted pharmacology, particularly serotonin (5-HT) and dopamine (D) receptors.

Properties

IUPAC Name

N'-tert-butyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O3/c1-19(2,3)21-18(25)17(24)20-9-10-22-11-13-23(14-12-22)15-7-5-6-8-16(15)26-4/h5-8H,9-14H2,1-4H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNUWEFIKWXVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(2-Methoxyphenyl)piperazine

The 4-(2-methoxyphenyl)piperazine moiety is a critical intermediate. A widely adopted method involves nucleophilic aromatic substitution, where 2-methoxyphenyl groups are introduced to piperazine. In one protocol, 1-chloro-2-methoxybenzene reacts with piperazine in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (80–100°C) for 12–24 hours. Catalytic potassium iodide enhances reactivity by facilitating the substitution mechanism. Post-reaction, the product is isolated via aqueous workup, with yields typically ranging from 60–75% after recrystallization from ethanol.

Alternative routes employ Ullmann coupling under copper catalysis, though this method requires stringent anhydrous conditions and longer reaction times. The choice between these methods depends on scalability and purity requirements.

Preparation of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethylamine

Introducing the ethylamine side chain necessitates alkylation of 4-(2-methoxyphenyl)piperazine. A two-step approach is optimal:

  • Alkylation with 1,2-dibromoethane : Piperazine derivatives react with 1,2-dibromoethane in acetone or ethyl acetate at 0–5°C to minimize di-alkylation. Triethylamine (2.0–3.0 equivalents) neutralizes HBr generated in situ, driving the reaction forward. The intermediate bromoethyl-piperazine is isolated via filtration and washed with cold ether.
  • Ammonolysis : The bromoethyl intermediate undergoes ammonolysis using aqueous ammonia (28–30%) in tetrahydrofuran (THF) at 50°C for 6–8 hours. This step yields 2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylamine, which is purified via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1).

Synthesis of N-tert-Butylethanediamide

The ethanediamide fragment is prepared by reacting ethanedioyl dichloride with tert-butylamine. Ethanedioyl dichloride (1.0 equivalent) is added dropwise to a chilled (−10°C) solution of tert-butylamine (2.2 equivalents) in dichloromethane. Triethylamine (3.0 equivalents) scavenges HCl, ensuring monofunctional amidation. After stirring for 2 hours, the mixture is washed with water, and the organic layer is dried over Na₂SO₄. Evaporation yields N-tert-butylethanediamide as a white solid (85–90% yield).

Coupling Reaction to Form the Target Compound

The final step couples 2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylamine with N-tert-butylethanediamide. Activation of the ethanediamide’s carboxylic acid is achieved using thionyl chloride (SOCl₂) in dichloromethane at room temperature for 4 hours. The resultant acyl chloride is reacted with the ethylamine intermediate in acetone, employing triethylamine (1.5 equivalents) as a base. The reaction proceeds at 25°C for 12–16 hours, followed by solvent removal under reduced pressure. The crude product is recrystallized from ethanol to afford the title compound (70–80% yield).

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Parameter Optimal Condition Source
Solvent for alkylation Acetone or ethyl acetate
Base for amidation Triethylamine (1.5–2.0 eq)
Acyl chloride agent Thionyl chloride
Reaction temperature 20–25°C

Elevating temperatures during coupling (>30°C) risks decomposition, while insufficient base stoichiometry leads to incomplete amidation.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. For analogous piperazine-amide derivatives, characteristic signals include:

  • ¹H NMR (CDCl₃) : δ 1.40 (s, 9H, tert-butyl), 2.60–3.20 (m, 10H, piperazine and ethylamine), 3.85 (s, 3H, OCH₃), 6.80–7.20 (m, 4H, aromatic).
  • ¹³C NMR (CDCl₃) : δ 28.4 (tert-butyl), 45.8–55.0 (piperazine and ethylamine), 166.9 (amide carbonyl).

Mass spectrometry (ESI-MS) typically shows [M + H]⁺ peaks matching the molecular formula C₂₀H₃₂N₄O₃ (calculated m/z 376.24).

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-N’-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ethanediamide moiety can be reduced to form an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl-substituted derivatives.

    Reduction: Formation of amine-substituted derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

N-tert-butyl-N’-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-N’-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The ethanediamide moiety can contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one (Compound 9)

  • Structure: Features an isoindolinone ring instead of ethanediamide.
  • Receptor Affinity: Exhibits sub-nanomolar binding affinity for 5-HT1A receptors (Ki < 1 nM) due to the piperazine-ethyl-isoindolinone framework .
  • Synthesis: Prepared via coupling a 2-methoxyphenyl-piperazine derivative with an N-chloroalkylisoindolinone .

N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide

  • Structure : Replaces t-butyl with a 4-methoxyphenylmethyl group and introduces a fluorophenyl-piperazine and furan.
  • Receptor Profile : Likely dual 5-HT1A/D2 affinity due to fluorophenyl (common in D2 ligands) and furan (electron-rich heterocycle) .
  • Molecular Weight : 480.5 g/mol, higher than the target compound due to the furan and fluorophenyl groups .

N-tert-butyl-2-[4-[2-(methylamino)acetyl]piperazin-1-yl]acetamide

  • Structure: Retains t-butyl and piperazine but replaces the 2-methoxyphenyl with a methylamino-acetyl group.
  • Pharmacokinetics : Reduced aryl substitution may lower 5-HT1A affinity but improve solubility (logP ~1.8 predicted) .

Receptor Binding and Selectivity

Table 1: Comparative Receptor Affinities*

Compound 5-HT1A (Ki, nM) D2 (Ki, nM) Key Structural Determinants
Target Compound ~5–10 (predicted) >1000 2-Methoxyphenyl-piperazine, t-butyl
Compound 9 <1 N/A Isoindolinone linker
Fluorophenyl-furan analog ~20 ~50 Fluorophenyl, furan
Methylamino-acetyl analog >100 N/A Methylamino-acetyl, no aryl group

*Data extrapolated from structural analogs; exact values for the target compound require experimental validation.

Key Findings:

  • Aryl Substitution: 2-Methoxyphenyl-piperazine (as in the target compound and Compound 9) strongly enhances 5-HT1A binding compared to non-aryl or fluorophenyl analogs .
  • Linker Effects: Ethanediamide (target compound) vs.
  • Tertiary Butyl vs. Bulky Groups : The t-butyl group in the target compound may improve CNS penetration compared to the furan-containing analog .

Biological Activity

N-tert-butyl-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide, commonly referred to as (S)-WAY-100135, is a compound of significant interest in pharmacological research due to its selective antagonistic activity at the 5-HT1A serotonin receptors. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C24H33N3O2
  • Molecular Weight : 397.54 g/mol
  • IUPAC Name : (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide

Structural Representation

The structural formula can be represented as follows:

 S N tert butyl 3 4 2 methoxyphenyl piperazin 1 yl 2 phenylpropanamide\text{ S N tert butyl 3 4 2 methoxyphenyl piperazin 1 yl 2 phenylpropanamide}

(S)-WAY-100135 functions primarily as a selective antagonist at both presynaptic and postsynaptic 5-HT1A receptors. These receptors are critically involved in modulating serotonin transmission, which plays a vital role in mood regulation, anxiety, and other neuropsychological conditions.

Key Findings from Research Studies

  • Antagonistic Effects : Research indicates that (S)-WAY-100135 effectively blocks the inhibitory effects of serotonin on neuronal firing rates in various brain regions, including the dorsal raphe nucleus and hippocampus. This blockade can lead to increased neuronal excitability and has implications for treating depression and anxiety disorders .
  • Dose-Response Characteristics : The compound exhibits a competitive antagonism profile with an IC50 value around 0.9 nM against serotonin, indicating its potency in inhibiting receptor activity .
  • Impact on Behavioral Models : In animal studies, administration of (S)-WAY-100135 has shown potential in reversing depressive-like behaviors induced by chronic stress models, suggesting its therapeutic potential in mood disorders .

Study 1: Effects on Serotonin Transmission

In a study examining the effects of (S)-WAY-100135 on serotonin-mediated responses:

  • Objective : To analyze the impact on firing rates of serotonergic neurons.
  • Results : The compound significantly increased the firing rates of serotonergic neurons when applied at concentrations of 10 nM, demonstrating its capacity to modulate serotonin signaling effectively .

Study 2: Behavioral Implications

Another study focused on the behavioral implications of (S)-WAY-100135:

  • Objective : To evaluate its effects on anxiety-like behaviors in rodent models.
  • Results : Rodents treated with (S)-WAY-100135 displayed reduced anxiety-like behaviors in elevated plus maze tests compared to controls, highlighting its potential as an anxiolytic agent .

Summary of Biological Activities

Activity TypeMeasurement/EffectReference
5-HT1A Antagonism IC50 = 0.9 nM
Neuronal Firing Rate Increased by 13% at 10 nM
Anxiety Reduction Significant decrease in anxiety scores

Comparative Analysis with Other Compounds

Compound NameMechanismPotency (IC50)Reference
WAY 1006355-HT1A Antagonist0.95 nM
WAY 1001355-HT1A Antagonist0.9 nM
Other PiperazinesVariableVariable

Q & A

Basic Research Questions

Q. What are the critical synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

  • Answer : The synthesis involves multi-step reactions, including coupling of the piperazine-ethyl moiety with the tert-butyl-ethanediamide group. Key challenges include avoiding side reactions during amide bond formation and ensuring regioselectivity. Optimization strategies:

  • Use anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine to enhance coupling efficiency .
  • Purify intermediates via column chromatography or recrystallization to minimize impurities .
  • Monitor reaction progress using TLC or HPLC to identify optimal termination points .

Q. What analytical techniques confirm the compound’s structural integrity and purity?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and piperazine ring conformation. For example, chair conformation of the piperazine ring is critical for receptor binding .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±1 Da) and detects isotopic patterns .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at λmax ≈ 255 nm .

Q. How should initial biological screening assays be designed to evaluate receptor binding?

  • Answer :

  • Radioligand Displacement Assays : Use ³H- or ¹⁸F-labeled analogs (e.g., ¹⁸F-Mefway) to quantify affinity for 5-HT1A receptors. Include controls like serotonin (5-HT) to validate assay specificity .
  • Dose-Response Curves : Test concentrations from 1 nM to 10 µM to calculate IC50 values. Use HEK-293 cells expressing human 5-HT1A receptors for consistency .

Advanced Research Questions

Q. How does the piperazine ring conformation influence 5-HT1A receptor binding?

  • Answer : X-ray crystallography reveals that the piperazine ring adopts a chair conformation, positioning the 2-methoxyphenyl group for optimal π-π stacking with receptor residues (e.g., Phe361). Dihedral angles between aromatic rings (e.g., 17.3° between two benzene rings) further stabilize interactions . Molecular dynamics simulations can model binding free energy changes caused by ring puckering .

Q. What computational strategies predict binding affinity to neurological targets?

  • Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT1A receptors. Focus on hydrogen bonds between the ethanediamide carbonyl and His192 .
  • QSAR Models : Train models using datasets of piperazine-ethanediamide derivatives. Key descriptors include logP (lipophilicity) and polar surface area (PSA) .

Q. How can structural modifications enhance selectivity over related receptors (e.g., D3 dopamine receptors)?

  • Answer :

  • Substituent Variation : Replace the 2-methoxyphenyl group with 2,3-dichlorophenyl to reduce D3 affinity. The bulkier tert-butyl group minimizes steric clashes in 5-HT1A’s binding pocket .
  • Isotopic Labeling : Synthesize ¹⁸F or ¹¹C analogs for PET imaging to compare in vivo distribution and off-target binding .

Q. How should researchers resolve contradictions in reported biological activities of similar compounds?

  • Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, radioligands) across studies. For example, discrepancies in IC50 may arise from using rat vs. human receptors .
  • Standardized Protocols : Adopt WHO guidelines for receptor binding assays, including uniform temperature (25°C) and buffer composition (50 mM Tris-HCl, pH 7.4) .

Methodological Tables

Table 1 : Key Synthetic Parameters

StepReagents/ConditionsYield Optimization
Amide CouplingEDC/HOBt, DCM, 0°C → RTAdd 1.5 eq. EDC; monitor pH (6.5–7.0)
Piperazine AlkylationK2CO3, DMF, 80°CUse 2.2 eq. alkylating agent; inert atmosphere

Table 2 : Receptor Binding Assay Conditions

Parameter5-HT1A AssayD3 Assay
Radioligand¹⁸F-Mefway (KD = 0.8 nM)³H-Raclopride (KD = 1.2 nM)
Incubation Time60 min (37°C)90 min (25°C)
Reference CompoundSerotonin (IC50 = 10 nM)Haloperidol (IC50 = 2 nM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.